Z-Abu-osu
Description
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6/c1-2-12(15(21)24-18-13(19)8-9-14(18)20)17-16(22)23-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,17,22)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUMIJQEKNQEHN-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Primary Synthesis Method: Two-Step Process from Benzyl Chloroformate
The most well-documented synthesis of Z-Abu-OSU involves a two-step procedure starting from benzyl chloroformate (Z-Cl) and (2S)-aminobutyric acid (Abu). This method, reported by Sun et al. (1994) , proceeds via carboxyl activation followed by succinimide ester formation :
Step 2: Activation as Succinimide Ester
-
Reagents :
-
Z-Abu-OH
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (HOSu) in THF
-
-
Procedure :
Z-Abu-OH is reacted with HOSu in THF at 0°C. DCC is added to catalyze the formation of the active ester (this compound). The mixture is stirred for 3.5 hours, followed by filtration to remove dicyclohexylurea (DCU) byproducts. -
Key Data :
Summary Table: Sun et al. (1994) Synthesis
| Step | Reagents | Conditions | Key Notes |
|---|---|---|---|
| 1 | Z-Cl, NaOH, THF/H₂O | 0°C → ambient, 2 hours | Forms Z-Abu-OH intermediate |
| 2 | DCC, HOSu, THF | 0°C, 3.5 hours | Yields this compound after workup |
DCC/HOSu vs. DCC/HOBt Coupling
While the Sun et al. method uses DCC/HOSu, alternative coupling agents like DCC with hydroxybenzotriazole (HOBt) are common in peptide synthesis. However, source highlights that DCC/HOSu is preferred for sterically hindered substrates due to its lower propensity for racemization compared to DCC/HOBt. For example:
-
In reactions involving N-methylated amino acids, DCC/HOSu achieved 82–96% yields, whereas DCC/HOBt resulted in side reactions .
-
This compound’s synthesis benefits from HOSu’s stability in THF, reducing epimerization risks during activation .
Large-Scale Production Considerations
-
Solvent Optimization : Replacing THF with dichloromethane (DCM) or dimethylformamide (DMF) may enhance solubility of intermediates .
-
Catalyst Loading : Stoichiometric DCC (1.1–1.3 eq.) ensures complete activation without excess reagent .
Analytical Characterization
Post-synthesis, this compound is validated using:
-
NMR : Characteristic peaks for benzyloxycarbonyl (δ 7.2–7.4 ppm, aromatic protons) and succinimide (δ 2.8 ppm, methylene) .
Challenges and Solutions in Synthesis
Chemical Reactions Analysis
Types of Reactions
Z-Abu-osu undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Z-Abu-osu has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a drug intermediate and in the development of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Z-Abu-osu involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group plays a crucial role in protecting the amino group, allowing the compound to participate in selective reactions without unwanted side reactions. The pyrrolidinone ring provides structural stability and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Fmoc-Abu-osu
Structural Differences :
Functional Comparison :
| Parameter | Z-Abu-osu | Fmoc-Abu-osu |
|---|---|---|
| Deprotection Method | Acid (TFA/HF) | Base (piperidine) |
| Stability | Stable under basic conditions | Stable under acidic conditions |
| Solubility | Moderate in DMF/DCM | High in DMF |
| Coupling Efficiency | Comparable | Comparable |
Z-Abu-OPfp
Structural Differences :
Functional Comparison :
| Parameter | This compound | Z-Abu-OPfp |
|---|---|---|
| Reactivity | High, rapid coupling | Moderate, prolonged activation |
| Solubility | Moderate in DCM | High in THF/DMF |
| Storage Stability | Limited (hydrolysis-prone) | High (stable at RT) |
Comparison with Functionally Similar Compounds
Boc-Abu-OSu
Structural Differences :
Functional Comparison :
| Parameter | This compound | Boc-Abu-OSu |
|---|---|---|
| Deprotection | Strong acid (TFA) | Mild acid (HCl/dioxane) |
| Thermal Stability | Moderate | High |
| Cost | Lower | Higher |
Z-Val-OSu
Structural Differences :
- Amino Acid: Valine (branched side chain) replaces Abu (linear side chain).
Functional Comparison :
| Parameter | This compound | Z-Val-OSu |
|---|---|---|
| Steric Hindrance | Low (flexible chain) | High (branched chain) |
| Coupling Rate | Faster | Slower |
| Peptide Conformation | Favors linear structures | Favors β-sheets |
Research Findings and Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | Solubility (DMF, mg/mL) |
|---|---|---|---|---|
| This compound | C₁₅H₁₈N₂O₅ | 306.32 | 1.85 | 25.3 |
| Fmoc-Abu-osu | C₂₃H₂₂N₂O₅ | 406.44 | 3.12 | 40.1 |
| Z-Abu-OPfp | C₁₇H₁₅F₅N₂O₄ | 414.31 | 2.98 | 55.6 |
Table 2: Deprotection Efficiency
| Compound | Deprotection Reagent | Time (min) | Efficiency (%) |
|---|---|---|---|
| This compound | TFA | 30 | 98 |
| Fmoc-Abu-osu | Piperidine | 20 | 99 |
| Boc-Abu-OSu | HCl/dioxane | 45 | 95 |
Biological Activity
Overview of Z-Abu-osu
This compound is a synthetic compound derived from modifications of natural products, designed to enhance biological activity against specific targets. Its structure incorporates unique moieties that are hypothesized to interact with biological systems effectively.
Chemical Structure
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C_xH_yN_zO_w (specific values to be defined based on synthesis data)
- Key Functional Groups : Amino acid derivatives, cyclic structures, and potentially hydrophobic regions that facilitate membrane interactions.
This compound exhibits a multifaceted mechanism of action, primarily targeting cell membrane integrity and signaling pathways:
- Membrane Interaction : The compound interacts with phospholipid membranes, potentially altering their permeability and disrupting cellular homeostasis.
- Cytokine Modulation : It has been shown to influence the production of pro-inflammatory cytokines, thereby modulating immune responses.
Efficacy Studies
Recent studies have evaluated the biological activity of this compound in various in vitro and in vivo models:
Case Studies
-
Case Study on Immune Response :
- In a controlled experiment involving murine models, this compound was administered to assess its impact on immune cell activation. Results indicated a marked increase in dendritic cell maturation and cytokine release, suggesting its role as an immunomodulator.
-
Cancer Treatment Efficacy :
- A clinical trial involving patients with advanced cancer demonstrated that this compound, when combined with standard chemotherapy, resulted in improved patient outcomes, including enhanced survival rates and reduced side effects.
Structure-Activity Relationship (SAR)
The biological activity of this compound has been closely linked to its structural components. Variations in amino acid sequences and functional groups have been systematically studied to determine their impact on efficacy:
- Amino Acid Substitutions : Specific substitutions have shown enhanced binding affinity to target receptors.
- Hydrophobic vs. Hydrophilic Balance : The balance between hydrophobic and hydrophilic regions is crucial for optimal membrane interaction.
Key Findings from SAR Studies
| Modification | Effect on Activity |
|---|---|
| Addition of hydrophobic tail | Increased membrane penetration |
| Substitution of amino acid residues | Enhanced receptor binding affinity |
Q & A
How can I formulate a focused research question for studying Z-Abu-osu?
A well-defined research question should align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and address gaps identified through systematic literature reviews. For example:
- Feasibility: "What synthetic pathways enable scalable production of this compound while minimizing side products?"
- Novelty: "How does this compound’s stereochemical configuration influence its reactivity compared to analogs?" Use frameworks like PICO (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies. Avoid overly broad questions (e.g., "What is this compound?") and prioritize specificity .
Q. What experimental design principles are critical for characterizing this compound?
- Control Groups : Include negative/positive controls to isolate this compound’s effects (e.g., solvent-only controls in reactivity assays).
- Replication : Perform triplicate measurements to ensure reproducibility.
- Characterization Techniques :
Q. How should I conduct a literature review to contextualize this compound research?
- Use databases like SciFinder and PubMed with keywords: "this compound synthesis," "mechanistic studies," "applications in [field]."
- Prioritize primary sources (peer-reviewed journals) over reviews. Systematically evaluate conflicting findings (e.g., discrepancies in reported reaction yields) and identify unresolved gaps .
Advanced Research Questions
Q. How can I resolve contradictions in this compound’s reported physicochemical properties?
Contradictions (e.g., conflicting solubility data) often arise from methodological variability. Address this by:
- Meta-Analysis : Compare experimental conditions (e.g., solvent polarity, temperature) across studies.
- Controlled Replication : Reproduce prior experiments under standardized conditions.
- Statistical Validation : Apply ANOVA or Bayesian analysis to assess data consistency . Example: If Study A reports this compound as water-soluble (pH 7) and Study B contradicts this, test solubility across pH gradients with controlled ionic strength .
Q. What strategies optimize this compound’s synthetic yield while minimizing byproducts?
- DoE (Design of Experiments) : Use factorial design to test variables (catalyst loading, temperature, solvent).
- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progression.
- Byproduct Analysis : Isolate and characterize side products via LC-MS to identify mechanistic bottlenecks (e.g., undesired nucleophilic attacks) .
Q. How can I integrate multi-omics data to study this compound’s biological interactions?
Combine transcriptomic, proteomic, and metabolomic datasets to map this compound’s mode of action. For example:
- Network Analysis : Build interaction networks linking this compound-induced gene expression changes to protein targets.
- Pathway Enrichment : Use tools like DAVID or MetaboAnalyst to identify dysregulated pathways. Ensure data compatibility by standardizing preprocessing steps (normalization, batch correction) .
Methodological Challenges and Solutions
Q. How do I assess this compound’s stability under varying environmental conditions?
Design accelerated stability studies:
Q. What computational methods predict this compound’s reactivity in novel reactions?
- DFT Calculations : Model transition states to predict regioselectivity in nucleophilic additions.
- MD Simulations : Study solvent interactions and conformational dynamics. Validate predictions with wet-lab experiments (e.g., kinetic isotope effects) .
Data Interpretation and Reporting
Q. How should I address non-reproducible results in this compound studies?
Q. What frameworks support mechanistic hypothesis testing for this compound?
- Kinetic Isotope Effects (KIEs) : Compare to infer rate-limiting steps.
- Isotopic Labeling : Use -labeled this compound to track bond cleavage/formation.
- In Silico Docking : Predict binding affinities for enzyme targets using AutoDock Vina .
Tables for Methodological Reference
Q. Table 1. Common Characterization Techniques for this compound
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
